2-Benzenesulfonamidopyrimidine

Hypoglycemic Agents QSAR Diabetes Research

Researchers building QSAR models or seeking next-generation carbonic anhydrase inhibitors need a reliable baseline scaffold, yet many suppliers offer only substituted analogs, introducing unwanted variables. This unsubstituted core, validated in over 90 patents, is the definitive choice. - Essential QSAR Baseline: Use this scaffold to train models validated by shifts in mechanism-of-action linked to specific substitutions. - Proven Drug Discovery: A direct starting point for inhibitors with sub-nanomolar (0.5 nM) isoform affinity and anti-amoebic activity comparable to metronidazole. - Supply Assurance: Stringent QC eliminates batch-to-batch variability, ensuring your SAR data is reproducible and your synthetic pathway is predictable.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 16699-12-0
Cat. No. B100309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzenesulfonamidopyrimidine
CAS16699-12-0
Synonyms2-benzenesulfonamidopyrimidine
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
InChIInChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13)
InChIKeyHLBLNLYCFFWMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL]

2-Benzenesulfonamidopyrimidine Scaffold Overview


2-Benzenesulfonamidopyrimidine (CAS: 16699-12-0) is a sulfonamide derivative with the molecular formula C10H9N3O2S, serving as a foundational molecular scaffold for numerous bioactive compounds. As an unsubstituted core, its structure combines a benzenesulfonamide moiety, known for zinc-binding in enzyme active sites, with a pyrimidine ring, a key heterocycle in many pharmaceuticals . This compound is categorized under IPC class C07D 239/69, which specifically covers benzenesulfonamido-pyrimidines, and has been the subject of over 90 patents [1]. It is distinct from common sulfa drugs like Sulfadiazine, for which it is a known metabolite [2].

Unsubstituted benzenesulfonamidopyrimidine core for SAR baseline and QSAR model building

Zinc-binding sulfonamide-pyrimidine scaffold for carbonic anhydrase inhibitor research

Starting point for anti-parasitic derivative synthesis and cytotoxicity selectivity profiling

2-Benzenesulfonamidopyrimidine Specificity


Substituting 2-Benzenesulfonamidopyrimidine with a generic sulfonamide or even a closely related analog (e.g., Sulfadiazine) is not a valid scientific or industrial approach due to its distinct structure-activity relationships (SAR). Quantitative SAR (QSAR) studies have shown that even minor substitutions on its pyrimidine or benzene rings profoundly alter biological response by modifying key parameters like hydrophobicity (Rm values), binding to serum albumin, and electronic charge distribution [1]. Consequently, using an incorrect analog can lead to drastically different potency, target selectivity, or pharmacokinetic profiles, as demonstrated in comparative studies of hypoglycemic activity and carbonic anhydrase inhibition [1][2].

QSAR sensitivity: minor ring substitutions shift hypoglycemic response from hydrophobic to electronic control; generic sulfonamides cannot reproduce this baseline.
CA isoform selectivity: derivative affinity profiles (sub-nanomolar vs. micromolar) depend on scaffold substitution; replacing with acetazolamide or unoptimized analogs may lose isoform discrimination.
Anti-amoebic activity: cytotoxicity and IC50 of N-(pyrimidin-2-yl)benzenesulfonamides are scaffold-specific; structural analogs like sulfadiazine do not provide the same anti-parasitic evaluation baseline.

2-Benzenesulfonamidopyrimidine Evidence Profile


Hypoglycemic QSAR Differentiation

The hypoglycemic activity of 2-benzenesulfonamidopyrimidines is not a class-wide property but is exquisitely sensitive to specific substitutions, as demonstrated in a foundational QSAR study. The unsubstituted core serves as the essential baseline against which the effects of substitution are measured. The study found that for 2-benzenesulfonamidopyrimidines with a substitution at the 5-position of the pyrimidine ring, biological response correlates with hydrophobic forces (expressed as Rm values) and albumin binding. Critically, when an additional substitution is introduced at the 4-position of the benzene ring, the mechanism shifts entirely to one governed by electronic parameters and a charge-controlled second fixation to the receptor, resulting in stereospecific effects [1].

Hypoglycemic QSAR
Class-level
Activity correlates with Rm for 5-substituted analogs; electronic parameters dominate for 4-substituted benzene ring.
Supports QSAR baseline differentiation between hydrophobic and electronic mechanistic pathways.
Rabbit model; substitution-dependent mechanism shift requires compound-specific verification.
Hypoglycemic Agents QSAR Diabetes Research

Isoform-Selective CA Inhibition

While the parent compound itself is a scaffold, extensive studies on its closely related benzenesulfonamide-pyrimidine derivatives provide a strong class-level inference for its potential. In a systematic analysis of 40 compounds binding to six human CA isoforms, the most potent compounds in the series demonstrated picomolar affinities and selectivity for isoform I (0.5 nM) [1][2]. This performance significantly surpasses standard CA inhibitors like acetazolamide (AAZ). A separate study of p-aminobenzene-sulfonamide pyrimidine derivatives found five compounds with greater potency against hCA II and four with greater potency against hCA IV than AAZ [3].

CA Isoform Inhibition
Class-level
Derivatives achieve 0.5 nM affinity for hCA I; several outperform acetazolamide against hCA II and IV.
Indicates scaffold potential for isoform-selective inhibitor development in assay context.
Thermal shift and stopped-flow assays; translation to cellular models requires additional profiling.
Carbonic Anhydrase Inhibitors Epilepsy Cancer

Anti-Amoebic Derivative Optimization

The 2-benzenesulfonamidopyrimidine scaffold has been used to synthesize novel anti-amoebic agents. In a study evaluating a series of 18 N-(pyrimidin-2-yl)benzenesulfonamide derivatives against Entamoeba histolytica, IC50 values were calculated and directly compared to the standard drug metronidazole. All compounds tested displayed remarkable >80% viability in a cytotoxicity assay on H9C2 cardiac myoblasts at a concentration of 100 μg/ml, indicating a favorable selectivity profile [1].

Anti-Amoebic Activity
Class-level
N-(pyrimidin-2-yl)benzenesulfonamide derivatives IC50 compared to metronidazole; >80% viability at 100 μg/ml on H9C2 myoblasts.
Supports scaffold use for anti-amoebic research with reported selectivity context.
HM1:IMSS strain; cytotoxicity screening requires independent validation.
Anti-parasitic Entamoeba histolytica Neglected Diseases

Patent Landscape: Commercial Interest

The commercial and therapeutic value of the benzenesulfonamido-pyrimidine class, for which 2-benzenesulfonamidopyrimidine is the foundational structure, is evidenced by a significant patent landscape. A search of the specific IPC class C07D 239/69, titled 'Benzenesulfonamido-pyrimidines', reveals a total of 90 patents held in this class [1]. This represents a substantial, quantifiable level of investment and interest in this specific chemical space, far exceeding what would be expected for a generic or inactive scaffold. Key patents include uses as long-lasting hypoglycemic agents [2] and in treatments related to endothelin activity [3].

Patent Landscape
Supporting evidence
90 patents in IPC class C07D 239/69 (benzenesulfonamido-pyrimidines).
Confirms sustained commercial R&D interest and scaffold utility across multiple research programs.
Patent count as of available data; review individual claims for specific applications.
Medicinal Chemistry Intellectual Property Drug Discovery

2-Benzenesulfonamidopyrimidine Applications


QSAR Model Building

For computational chemists building QSAR models for sulfonamide-based drugs, 2-Benzenesulfonamidopyrimidine serves as an essential, unsubstituted baseline. Its well-documented SAR, where substitution at specific positions shifts the mechanism of action (e.g., from hydrophobicity-driven to electronically-driven activity in hypoglycemic models), provides a unique and quantifiable training set for model validation [1].

Carbonic Anhydrase Inhibitor Optimization

Medicinal chemists seeking to develop next-generation carbonic anhydrase inhibitors should procure this scaffold. Systematic studies have shown that benzenesulfonamide-pyrimidine derivatives can achieve sub-nanomolar affinity (0.5 nM) for specific isoforms like hCA I and outperform acetazolamide against hCA II and IV, making it a validated starting point for isoform-selective drug design [2][3].

Novel Anti-Parasitic Agent Development

Researchers focused on neglected diseases, specifically amoebiasis, will find this compound a valuable starting material. A series of derivatives based on this core scaffold have demonstrated potent in vitro activity against Entamoeba histolytica, with IC50 values directly comparable to the standard drug metronidazole, and a favorable cytotoxicity profile (>80% viability at 100 μg/ml) [4].

Application
Selection Property
Validation Focus
QSAR model building
Unsubstituted core providing baseline Rm/electronic descriptor values
Correlation of predicted vs. observed hypoglycemic activity across substitution patterns
Carbonic anhydrase inhibitor research
Benzenesulfonamide-pyrimidine scaffold with zinc-binding motif
Isoform selectivity screening and affinity comparison against reference inhibitors
Anti-amoebic agent development
N-(pyrimidin-2-yl)benzenesulfonamide derivative synthesis
In vitro IC50 determination against E. histolytica and cytotoxicity selectivity index assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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